tert-Butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate
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Description
Tert-Butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate is a useful research compound. Its molecular formula is C12H19NO3 and its molecular weight is 225.288. The purity is usually 95%.
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Scientific Research Applications
Simple and Efficient Synthesis Protocols
The compound tert-Butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate and its derivatives show a significant role in synthesis protocols. For instance, Khadse and Chaudhari (2015) detailed the synthesis and characterization of (S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate derivatives, utilizing L-Serine as a chiral starting material. The compound served as a crucial synthetic precursor for the synthesis of medicinally significant candidates, highlighting its importance in chemical synthesis procedures (Khadse & Chaudhari, 2015).
Role in Chiral Auxiliary and Dipeptide Synthesis
Studer, Hintermann, and Seebach (1995) emphasized the significance of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate (Bbdmoic) in the realm of chiral auxiliary and dipeptide synthesis. The compound was not only used as an auxiliary but also as a chiral building block, showcasing its multifaceted applications in synthetic organic chemistry (Studer, Hintermann & Seebach, 1995).
Intermediate in Medicinal Chemistry
Key Intermediate for Biotin Synthesis
Qin et al. (2014) highlighted the compound tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethyloxazolidine-3-carboxylate as a key intermediate in the natural product Biotin, a water-soluble vitamin. The synthesis from L-cystine and the involvement in the metabolic cycle accentuate the compound's significance in medicinal chemistry and biochemical pathways (Qin et al., 2014).
Advancements in Synthetic Procedures
Grignard Reaction for Obtaining Derivatives
Gao et al. (2006) utilized a Grignard reaction to obtain derivatives of the compound, specifically (4S)-tert-butyl 4-(hydroxydiphenylmethyl)-2,2-dimethyloxazolidine-3-carboxylate. The research not only presents a method for obtaining derivatives but also demonstrates the versatility of the compound in chemical reactions (Gao et al., 2006).
Role in Synthesis of N-azanucleosides
Qing, Yu, and Fu (2002) utilized the compound in the synthesis of 2',3'-dideoxy-2'-trifluoromethyl-N-azanucleosides, further underlining its importance as a precursor or intermediate in the synthesis of complex molecules with potential biological activities (Qing, Yu & Fu, 2002).
Properties
IUPAC Name |
tert-butyl 4-ethynyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-7-9-8-15-12(5,6)13(9)10(14)16-11(2,3)4/h1,9H,8H2,2-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZQSYOKTUMHNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C#C)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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